Home > Products > Building Blocks P7248 > 7-Benzyl-1H-purine-2,6(3H,7H)-dione
7-Benzyl-1H-purine-2,6(3H,7H)-dione - 56160-64-6

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2818127
CAS Number: 56160-64-6
Molecular Formula: C12H10N4O2
Molecular Weight: 242.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While not naturally occurring, 7-benzyl-1H-purine-2,6(3H,7H)-dione and its derivatives are synthesized and studied for their potential biological activity, particularly related to their interactions with adenosine receptors and other biological targets. [, , , ]

8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound is a purine derivative. Its crystal structure has been reported.

1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

  • Compound Description: LA1 is an arylpiperazine derivative that exhibits acetylcholinesterase (AChE) inhibitory activity. Molecular docking studies suggest its xanthine moiety interacts with the catalytic active site of AChE.

8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound is described as an imidazole derivative with an annealed purine ring system. Its crystal structure reveals a planar benzimidazole-inspired moiety and an intramolecular O—H⋯N hydrogen bond.

1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound's crystal structure reveals the presence of two disordered butyl groups.

8-Amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives

  • Compound Description: This series of compounds served as precursors in studying the influence of substituents at the 8-position on affinity for serotonin (5-HT) receptors (5-HT1A, 5-HT2A, and 5-HT7).

8-Dialkylamino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives

  • Compound Description: This series of compounds was synthesized to investigate the influence of both the 8-position substituent and modifications to the xanthine core on affinity for serotonin and dopamine receptors.

1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione Derivatives

  • Compound Description: These compounds were the target of a synthetic study utilizing a thietanyl protecting group to selectively functionalize the 8-position of the purine ring. This method allowed for the preparation of 8-bromo and 8-amino substituted derivatives.

8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

  • Compound Description: This compound's crystal structure has been analyzed and reveals a planar arrangement of its constituent parts.

8-Mercapto-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds was identified as potent inhibitors of sirtuin enzymes (SIRT1, SIRT2, SIRT3, and SIRT5).

7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (Doxofylline)

  • Compound Description: Doxofylline is a xanthine derivative known for its bronchodilatory and anti-asthmatic properties.

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

  • Compound Description: CH-13584 is a xanthine derivative investigated for its antitussive properties. Studies revealed its efficacy in various cough models and its ability to enhance mucociliary clearance.

1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives with N-(arylpiperazinyl)acetamide Substituents

  • Compound Description: This series of compounds was investigated for its affinity towards serotonin (5-HT6 and 5-HT7) and dopamine D2 receptors.

(dl)-3,7-Dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

  • Compound Description: This compound demonstrated bronchodilatory and antiallergic activity in animal and clinical studies.

Benzene-1,2,4,5-tetracarboxylic Acid Bis(1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

  • Compound Description: This compound is a co-crystal of benzene-1,2,4,5-tetracarboxylic acid and caffeine.

8-[(3r)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (Linagliptin)

  • Compound Description: Linagliptin is a drug used in the treatment of type 2 diabetes.

8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This series of compounds was synthesized and evaluated for its electrocardiographic, antiarrhythmic, and hypotensive activity.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

  • Compound Description: CVT 6975 is a xanthine ligand known to exhibit potency and selectivity towards the human A2B adenosine receptor (AR).

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound was identified as an inhibitor of protein kinase CK2 with an IC50 value of 8.5 µM.

3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione (L-97-1)

  • Compound Description: L-97-1 is a water-soluble A1 adenosine receptor antagonist that effectively reduces allergic responses in a rabbit model of asthma.

1-Benzyl-3-propyl-1H,6H-pyrrolo[2,1-f]purine-2,4-diones and 1-Benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones

  • Compound Description: These series of compounds were synthesized and evaluated for their antagonist activity against adenosine receptors, with several exhibiting potent and selective A3 adenosine receptor antagonism.

7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium Tetrachloridoferrate(III)

  • Compound Description: This compound is a salt of protonated Doxofylline and tetrachloridoferrate(III).

9‐Benzyl‐7‐[(E)‐2‐butenyl]‐2,3‐dihydro‐6‐hydroxy‐1,3‐dimethylpyrimido[2,1‐f]purine‐4,8(1H,9H)‐dione

  • Compound Description: This compound contains a purine ring fused with a reduced pyrimidine ring.

(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)(dimethylphenylphosphine)gold(I)

  • Compound Description: This compound is a gold(I) complex containing theophylline as a ligand.

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

  • Compound Description: This series of compounds, designed as potential hypocholesterolemics, act as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).

2,3-Dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones

  • Compound Description: This class of compounds exhibits anti-inflammatory activity in the adjuvant-induced arthritis rat model.

8‐Chloro‐3‐pentyl‐1H‐purine‐2,6[3H,7H]‐dione (GSK256073)

  • Compound Description: GSK256073 is a selective GPR109A agonist investigated for its effects on high-density lipoprotein cholesterol (HDLc) levels.

1,3,7,8-Tetrasubstituted Xanthine Derivatives

  • Compound Description: This broad class of compounds encompasses a wide range of structures with varying substituents at positions 1, 3, 7, and 8 of the xanthine core.

1,3-Dimethyl-7-(6-(piperidin-1-yl)hexyl)-3,7-dihydro-1H-purine-2,6-dione (2b)

  • Compound Description: This caffeine derivative was synthesized and found to be a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 0.17 µM.

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl (Compound in Hyphaene Thebaica L. Fruit Pulp)

  • Compound Description: This compound was identified as a component of the methanolic extract from Hyphaene thebaica (doum fruit). The extract exhibited antibacterial activity against Staphylococcus aureus and Proteus mirabilis.

8-(3-Butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-diones

  • Compound Description: This compound is a caffeine derivative whose crystal structure has been determined, revealing a non-planar configuration.

3,7-Dimethyl-1-[(6E)-5-oxo-7-aryllhept-6-en-1-yl]-3,7-dihydro-1H-purine-2,6-diones (mPTF1-mPTF6)

  • Compound Description: This series of pentoxifylline derivatives was synthesized and evaluated for its ability to enhance human sperm motility. One derivative, mPTF1 (1-[(6E)-7-(6-methoxynaphthyl)-5-oxohept-6-en-1-yl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione), showed superior activity compared to the parent compound.

7-(4-(tert-Butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (VU0071063)

  • Compound Description: VU0071063 is a novel xanthine derivative that directly activates ATP-regulated potassium (KATP) channels, specifically the Kir6.2/SUR1 subtype.
Overview

7-Benzyl-1H-purine-2,6(3H,7H)-dione is a significant purine derivative characterized by the presence of a benzyl group at the nitrogen atom located at position 7 of the purine ring. This compound is notable for its structural similarity to nucleotides, which makes it relevant in various biological processes and medicinal chemistry applications. The compound is identified by the CAS number 56160-64-6 and has been studied for its potential therapeutic properties, particularly in antiviral and anticancer activities .

Source and Classification

7-Benzyl-1H-purine-2,6(3H,7H)-dione is classified under purine derivatives, which are essential components in biochemistry, particularly in the formation of nucleic acids. The compound can be sourced from chemical suppliers specializing in organic compounds and is utilized in both academic and industrial research settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1H-purine-2,6(3H,7H)-dione with benzyl halides under basic conditions. A commonly employed method includes the following steps:

  1. Preparation of Reaction Mixture: Dissolve 1H-purine-2,6(3H,7H)-dione in a solvent such as dimethylformamide (DMF).
  2. Deprotonation: Add a base like potassium carbonate (K2CO3) to deprotonate the nitrogen at position 7.
  3. Alkylation: Introduce benzyl bromide or benzyl chloride into the reaction mixture.
  4. Reaction Conditions: Stir the mixture at elevated temperatures (80-100°C) until completion.
  5. Purification: Purify the resulting product through recrystallization or chromatography .
Molecular Structure Analysis

Structure and Data

The molecular formula of 7-Benzyl-1H-purine-2,6(3H,7H)-dione is C12H10N4O2. The structure consists of a purine ring system with a carbonyl group at positions 2 and 6, and a benzyl substituent at position 7. The compound exhibits resonance stabilization due to its aromatic character and can be represented as follows:

Structure C12H10N4O2\text{Structure }\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the benzyl group or within the purine ring depending on reaction conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBenzyl halidesPresence of base like K2CO3

The major products from these reactions include oxidized derivatives, reduced forms altering either the benzyl or purine structure, and substituted derivatives with various functional groups replacing the benzyl group .

Mechanism of Action

The mechanism of action for 7-Benzyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes and receptors. The presence of the benzyl group may enhance binding affinity to specific molecular targets, thereby influencing various biochemical pathways. Detailed studies are necessary to elucidate exact molecular targets and pathways involved in its biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 238.23 g/mol
  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but may decompose under strong acidic or basic conditions.

Relevant data regarding its physical state, purity levels, and storage requirements are typically detailed in product specifications provided by chemical suppliers .

Applications

Scientific Uses

7-Benzyl-1H-purine-2,6(3H,7H)-dione has several applications across different fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: Investigated for interactions with enzymes and nucleic acids.
  • Medicine: Explored for potential therapeutic properties including antiviral and anticancer activities.
  • Industry: Utilized in pharmaceutical synthesis and agrochemical development .

This compound's structural characteristics make it an attractive candidate for further research into its biological effects and potential applications in drug development.

Properties

CAS Number

56160-64-6

Product Name

7-Benzyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3H-purine-2,6-dione

Molecular Formula

C12H10N4O2

Molecular Weight

242.238

InChI

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18)

InChI Key

XDUTVTQACWYOMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.